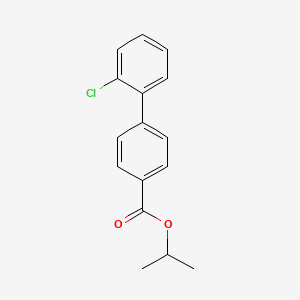
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate is a complex organic compound with a unique structure It is characterized by the presence of a piperazinium core, a cyclohexene ring, and a tetrafluoroborate counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate typically involves the following steps:
Formation of the Piperazinium Core: The piperazinium core is synthesized through the reaction of piperazine with ethyl chloroformate under controlled conditions.
Cyclohexene Ring Introduction: The cyclohexene ring is introduced by reacting the piperazinium intermediate with 3,5,5-trimethylcyclohex-2-en-1-one.
Formation of the Tetrafluoroborate Salt: The final step involves the reaction of the intermediate with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinium core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium azide in an aprotic solvent.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazinium derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium chloride
- 4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium bromide
Uniqueness
4-Ethoxycarbonyl-1-(3,5,5-trimethylcyclohex-2-en-1-ylidene)-1-piperazinium tetrafluoroborate is unique due to its tetrafluoroborate counterion, which imparts distinct physicochemical properties. This compound exhibits enhanced stability and solubility compared to its chloride and bromide counterparts, making it more suitable for certain applications.
Eigenschaften
CAS-Nummer |
72102-88-6 |
|---|---|
Molekularformel |
C16H27BF4N2O2 |
Molekulargewicht |
366.2 g/mol |
IUPAC-Name |
ethyl 4-(3,5,5-trimethylcyclohex-2-en-1-ylidene)piperazin-4-ium-1-carboxylate;tetrafluoroborate |
InChI |
InChI=1S/C16H27N2O2.BF4/c1-5-20-15(19)18-8-6-17(7-9-18)14-10-13(2)11-16(3,4)12-14;2-1(3,4)5/h10H,5-9,11-12H2,1-4H3;/q+1;-1 |
InChI-Schlüssel |
SZEVYVHRGAQCBT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCOC(=O)N1CC[N+](=C2CC(CC(=C2)C)(C)C)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


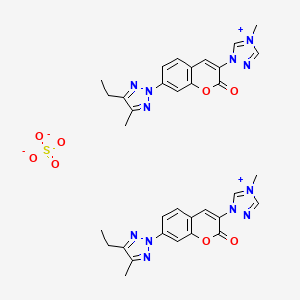



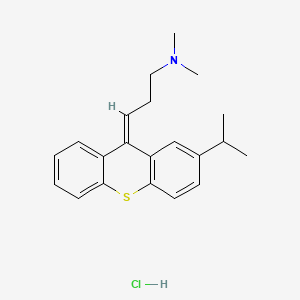
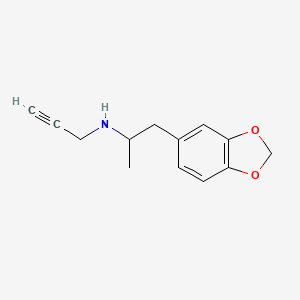


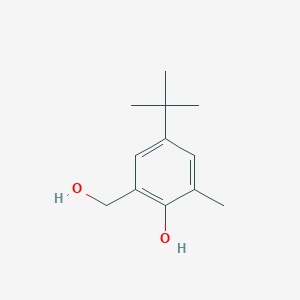
![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



